molecular formula C8H14O B6150702 {spiro[2.4]heptan-4-yl}methanol CAS No. 2159353-38-3

{spiro[2.4]heptan-4-yl}methanol

Cat. No.: B6150702
CAS No.: 2159353-38-3
M. Wt: 126.20 g/mol
InChI Key: YYNJVLYECTWIGI-UHFFFAOYSA-N
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Description

{Spiro[2.4]heptan-4-yl}methanol (C₈H₁₄O, molecular weight: 126.10 g/mol) is a bicyclic alcohol characterized by a spiro junction connecting a cyclopropane and a cyclohexane ring. The methanol group (-CH₂OH) is attached to the spiro carbon at position 4 (Figure 1). Its InChIKey (YYNJVLYECTWIGI-UHFFFAOYSA-N) and SMILES (C1CC2(C1CO)CC2) highlight its unique spirocyclic architecture .

Properties

IUPAC Name

spiro[2.4]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-7-2-1-3-8(7)4-5-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJVLYECTWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {spiro[2.4]heptan-4-yl}methanol typically involves the reaction of spiro[2.4]heptane derivatives with appropriate reagents to introduce the hydroxymethyl group. One common method involves the reaction of spiro[2.4]heptane with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{spiro[2.4]heptan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form spiro[2.4]heptane derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Spiro[2.4]heptan-4-carboxylic acid.

    Reduction: Spiro[2.4]heptane derivatives with various functional groups.

    Substitution: Spiro[2.4]heptan-4-yl derivatives with different substituents.

Scientific Research Applications

{spiro[2.4]heptan-4-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of {spiro[2.4]heptan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spiro structure provides unique steric properties that can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-{Spiro[2.4]heptan-4-yl}acetaldehyde (C₉H₁₄O)
  • Structure : Replaces -CH₂OH with an aldehyde (-CHO) group.
  • Properties: Higher reactivity due to the electrophilic aldehyde, enabling nucleophilic additions (e.g., Grignard reactions). Lower boiling point compared to the methanol derivative due to reduced hydrogen bonding .
  • Applications : Useful in synthetic cascades requiring aldehyde-directed transformations .
b. 2-{Spiro[2.4]heptan-4-yl}acetic Acid (C₁₃H₁₁NO₂)
  • Structure : Carboxylic acid (-COOH) substituent.
  • Properties: Increased acidity (pKa ~4-5) and water solubility.
  • Applications : Building block for peptidomimetics or metal-organic frameworks .
c. (R)-1-((3R,4R)-6,6-Dimethyl-1,5-dioxaspiro[2.4]heptan-4-yl)prop-2-en-1-ol
  • Structure: Contains a dioxaspiro ring (two ether oxygens) and a propenol group.
  • Properties : Enhanced rigidity from the dioxaspiro system and stereochemical complexity (multiple chiral centers). The allyl alcohol moiety allows for further functionalization via epoxidation or cross-metathesis .
  • Applications : Intermediate in natural product synthesis (e.g., FR901464 analogs) .

Spiro Ring Modifications

a. {Spiro[2.3]hexan-4-yl}methanol (C₇H₁₂O)
  • Structure : Smaller spiro system ([2.3] vs. [2.4]), combining cyclopropane and cyclopentane.
  • Properties : Reduced steric strain compared to [2.4] systems. Lower molecular weight (112.17 g/mol) may improve volatility but limit solid-state stability .
b. {4-Oxaspiro[2.4]heptan-5-yl}methanamine Hydrochloride (C₇H₁₄ClNO)
  • Structure : Oxygen atom in the spiro ring and a primary amine (-CH₂NH₂) group.
  • Properties : Basic (pKa ~9-10) due to the amine, with hydrochloride salt enhancing solubility. The oxaspiro ring increases polarity .
  • Applications : Pharmaceutical intermediate (e.g., CNS-targeting agents) .

Non-Spiro Analogues

Tetrahydropyran-4-methanol (C₆H₁₂O₂)
  • Structure: Monocyclic tetrahydropyran with a methanol group.
  • Properties : Higher oxygen content improves water solubility. Lacks spiro-induced strain, leading to lower reactivity in ring-opening reactions .
  • Applications : Solvent or co-solvent in formulations; precursor to glycosidase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
{Spiro[2.4]heptan-4-yl}methanol C₈H₁₄O 126.10 -CH₂OH Hydrogen bonding, moderate nucleophilicity Research intermediate
2-{Spiro[2.4]heptan-4-yl}acetaldehyde C₉H₁₄O 138.21 -CHO Electrophilic aldehyde, prone to additions Synthetic cascades
2-{Spiro[2.4]heptan-4-yl}acetic Acid C₁₃H₁₁NO₂ 213.24 -COOH Acid-catalyzed reactions (e.g., esterification) Peptidomimetics
{Spiro[2.3]hexan-4-yl}methanol C₇H₁₂O 112.17 -CH₂OH Low steric strain, volatile Strained-ring chemistry
{4-Oxaspiro[2.4]heptan-5-yl}methanamine HCl C₇H₁₄ClNO 163.65 -CH₂NH₂·HCl Basic, salt-enhanced solubility CNS drug intermediates
Tetrahydropyran-4-methanol C₆H₁₂O₂ 116.16 -CH₂OH High polarity, stable ether ring Solvents, glycosidase inhibitors

Key Research Findings

  • Synthetic Challenges : Spiro[2.4]heptane derivatives often require multistep syntheses. For example, the dioxaspiro analog in was prepared via Grubbs catalyst-mediated cyclization and TBAF-mediated deprotection .
  • Biological Relevance: The dioxaspiro-propenol derivative () showed utility in antitumor agent synthesis, highlighting the role of spiro systems in bioactive molecule design .
  • Safety Considerations: Azaspiro compounds (e.g., ) are restricted to laboratory use due to undefined toxicity profiles, contrasting with the methanol derivative’s simpler handling .

Biological Activity

{spiro[2.4]heptan-4-yl}methanol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C8_8H14_{14}O
  • SMILES : C1CC(C2(C1)CC2)CO
  • InChI : InChI=1S/C8H14O/c9-6-7-2-1-3-8(7)4-5-8/h7,9H,1-6H2

Synthesis

The synthesis of this compound typically involves the reaction of spiro[2.4]heptane derivatives with formaldehyde in the presence of a base. Common reaction conditions include:

  • Temperature : Moderate (around 50 °C)
  • Solvents : Ethanol or methanol
  • Reagents : Formaldehyde, base (e.g., NaOH)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with biological molecules, potentially influencing their activity and stability. The unique spiro structure also contributes to its binding affinity and selectivity for specific enzymes or receptors.

Enzyme Inhibition Studies

Research has indicated that this compound may serve as a biochemical probe in enzyme inhibition studies. For instance, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing metabolic disorders or diseases related to enzyme dysfunction .

Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Antimicrobial Properties : The compound has also been explored for its potential antimicrobial effects, which could be beneficial in developing new antibiotics or antimicrobial agents .
  • Neuroprotective Effects : Some research highlights the compound's potential neuroprotective effects, suggesting it may play a role in protecting neuronal cells from damage .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
{spiro[2.4]heptan-5-yl}methanolSpiro compoundPotentially similar biological activity
Spiro[2.3]hexan-4-oneSpiro compoundDifferent binding characteristics
Spiro[2.4]hepta-4,6-dieneDieneUnique reactivity profile

Case Studies

A recent study focused on the synthesis and biological evaluation of spiro compounds, including this compound, demonstrated significant enzyme inhibition properties that warrant further investigation into their therapeutic applications . Another case study highlighted the compound's interaction with specific receptors involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .

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